CID 156592070

Description

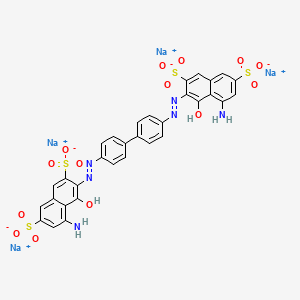

DIRECT BLUE 6 (CAS 2602-46-2) is a synthetic azo dye characterized by its deep blue microcrystalline or black powder form . Key properties include:

Properties

CAS No. |

2602-46-2 |

|---|---|

Molecular Formula |

C32H24N6NaO14S4 |

Molecular Weight |

867.8 g/mol |

IUPAC Name |

tetrasodium;5-amino-3-[[4-[4-[(8-amino-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |

InChI |

InChI=1S/C32H24N6O14S4.Na/c33-23-13-21(53(41,42)43)9-17-11-25(55(47,48)49)29(31(39)27(17)23)37-35-19-5-1-15(2-6-19)16-3-7-20(8-4-16)36-38-30-26(56(50,51)52)12-18-10-22(54(44,45)46)14-24(34)28(18)32(30)40;/h1-14,39-40H,33-34H2,(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52); |

InChI Key |

YMVUMLUIJVDWSF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)N)O)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)O)S(=O)(=O)O)N)O.[Na] |

Appearance |

Solid powder |

boiling_point |

Decomposes (NTP, 1992) |

Color/Form |

Blue violet solid |

melting_point |

Decomposes (NTP, 1992) |

Other CAS No. |

2602-46-2 |

physical_description |

C.i. direct blue 6 appears as dark blue microcrystals or black powder. (NTP, 1992) |

Pictograms |

Health Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

5 to 10 mg/mL at 68.0° F (NTP, 1992) Sol in water; slightly sol in ethanol and ethylene glycol monoethyl ether; insol in other organic solvents. |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

C.I. Direct Blue 6 |

Origin of Product |

United States |

Preparation Methods

DIRECT BLUE 6 is synthesized through a series of chemical reactions involving the coupling of aromatic amines with diazonium salts. The process typically involves the following steps:

Diazotization: Aromatic amines are treated with nitrous acid to form diazonium salts.

Coupling Reaction: The diazonium salts are then coupled with hydroxylated aromatic compounds to form the azo dye.

Purification: The resulting dye is purified through filtration and recrystallization to obtain the final product.

Industrial production methods often involve large-scale batch processes where the reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the dye .

Chemical Reactions Analysis

DIRECT BLUE 6 undergoes various chemical reactions, including:

Oxidation: The dye can be oxidized to form different oxidation products, which may affect its color properties.

Reduction: Reduction reactions can break the azo bonds, leading to the formation of aromatic amines.

Substitution: The dye can undergo substitution reactions where functional groups on the aromatic rings are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and various acids and bases to control the reaction conditions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

DIRECT BLUE 6 has a wide range of scientific research applications, including:

Chemistry: It is used as a pH indicator and in various analytical techniques to study chemical reactions and properties.

Biology: The dye is employed in staining techniques to visualize biological tissues and cells.

Medicine: Research studies have explored its potential use in medical diagnostics and treatments.

Industry: It is widely used in the textile industry for dyeing fabrics, as well as in the paper and leather industries

Mechanism of Action

The mechanism of action of DIRECT BLUE 6 involves its interaction with various molecular targets and pathways. As an azo dye, it can form hydrogen bonds and van der Waals interactions with substrates, allowing it to adhere to different materials. The dye’s color properties are due to the presence of azo bonds, which can absorb and reflect specific wavelengths of light .

Comparison with Similar Compounds

Structural Analogs: Azo-Based Direct Dyes

DIRECT BLUE 6 belongs to the azo dye class, defined by the presence of one or more −N=N− bonds. Below is a comparison with other azo-based direct dyes:

Key Findings :

- Reactivity : DIRECT BLUE 6 exhibits higher explosion risks compared to Direct Blue 1 and 78 due to its organic azo-metal complex structure, which reacts violently with oxidizers .

- Environmental Impact: Direct Blue 78 is noted for environmental persistence, whereas DIRECT BLUE 6’s decomposition products (e.g., sulfur oxides) pose acute toxicity risks .

Functional Analogs: Basic Dyes

Basic Blue 6 (CAS 966-62-1) shares a similar hue but differs in chemical class and application:

| Property | DIRECT BLUE 6 (Anionic) | Basic Blue 6 (Cationic) |

|---|---|---|

| Charge | Anionic | Cationic |

| Solubility | Water-soluble | Requires acidic medium |

| Substrate | Cellulose fibers | Acrylic, modified nylon |

| Toxicity | Acute inhalation hazards | Chronic toxicity risks |

Key Differences :

Regulatory and Environmental Profiles

| Compound | EPA Regulation | EU Restrictions |

|---|---|---|

| DIRECT BLUE 6 | Listed under EPCRA 302 | Restricted in textiles |

| Direct Blue 1 | CERCLA reportable quantity | Banned in food contact |

| Basic Blue 6 | No CAA 112(r) listing | Limited industrial use |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.